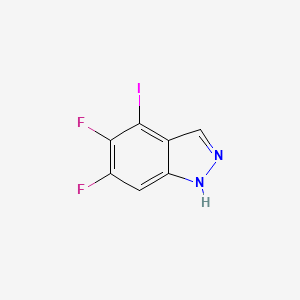
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is an organic compound with the molecular formula C8H12ClNO2. It is a chlorinated derivative of butenone, featuring a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobutanoyl chloride with morpholine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted butenones with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(morpholin-4-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-(Morpholin-4-yl)but-3-en-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-(piperidin-4-yl)but-3-en-2-one: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.
Uniqueness
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is unique due to the presence of both a chlorine atom and a morpholine ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C8H12ClNO2 |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
(E)-1-chloro-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H12ClNO2/c9-7-8(11)1-2-10-3-5-12-6-4-10/h1-2H,3-7H2/b2-1+ |
Clé InChI |
ULIBPRURSNBESP-OWOJBTEDSA-N |
SMILES isomérique |
C1COCCN1/C=C/C(=O)CCl |
SMILES canonique |
C1COCCN1C=CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



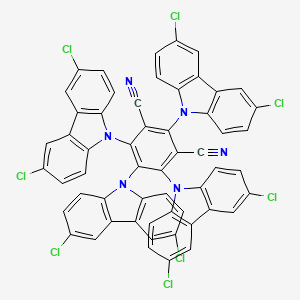

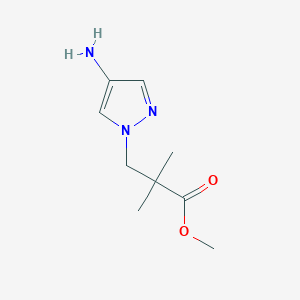
![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
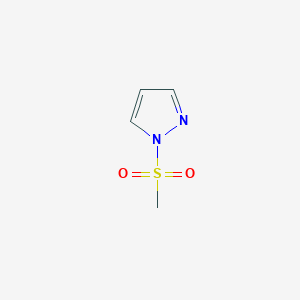
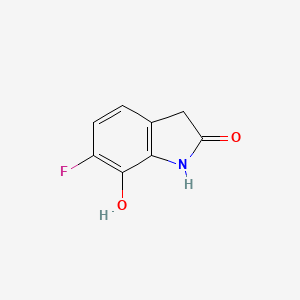
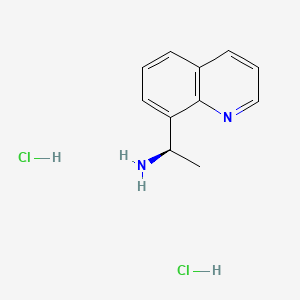
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

